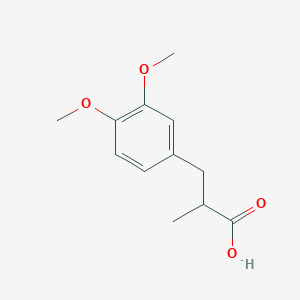

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

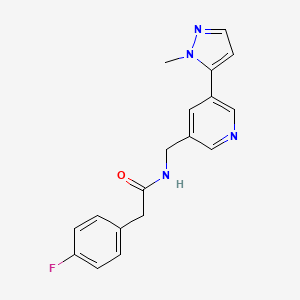

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is a small molecule that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is also known as 3-(3,4-dimethoxyphenyl)propionic acid and 3,4-dimethoxy-α-β-dihydrocinnamic acid .

Synthesis Analysis

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid involves decarboxylation on 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate in water . The reaction temperature is controlled at 0 ℃-40 ℃, preferred 15 ℃-20 ℃ . The decarboxylic reaction time was controlled at 1.5-4 hour, preferred 3 hours .Molecular Structure Analysis

The molecular formula of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is C11H14O4 . The average molecular weight is 210.2265 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid reacts with formaldehyde in the presence of acid to give an isochromanone . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .Physical And Chemical Properties Analysis

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is a powder with a melting point of 96-98 °C (lit.) . It has a density of 1.112 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Imaging Applications

- Synthesis of Iodine-131 Labeled Drugs : This acid has been utilized in the synthesis of iodine-131 labeled drugs, such as 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane and related compounds. These synthesized compounds show potential for use in gamma-ray scintigraphy, a diagnostic technique in nuclear medicine, particularly for brain imaging (Braun et al., 1977).

Crystal Structure and Synthesis

- Crystal Structure Analysis : The compound (Z)‐2,3‐Bis(3,4‐dimethoxyphenyl)propenoic Acid, synthesized from 2,3-bis(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, has been studied for its crystal structure, which exhibits the Z configuration. Such studies aid in understanding the molecular structure and properties of related compounds (Stomberg, Li, & Lundquist, 1995).

Biological Activities

- Fungicidal and Insecticidal Activities : Novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, synthesized from 3,4-dimethoxyacetophenone, have shown fungicidal and insecticidal activities. These findings suggest potential agricultural applications for these compounds (Liu, Li, & Li, 2004).

Chemical Reactions and Synthesis Techniques

- Acid Cyclization : The reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide and related compounds with carbonyl compounds and nitrous acid has been studied. This research contributes to the understanding of acid cyclization in chemical synthesis (Zinchenko et al., 2009).

- Novel Synthesis Approaches : A novel method for synthesizing L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid demonstrates efficient, environmentally friendly, and high-yield processes, indicating potential for industrial applications (Su Wei-ke, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and serve as precursors for various bioactive molecules.

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

Given its target, it is likely to influence the metabolic pathways involving aromatic amino acids . The downstream effects of these alterations would depend on the specific metabolic processes involved and require further investigation.

Result of Action

It is known to stimulate γ-globin gene expression and erythropoiesis in vivo . This suggests that it may have potential therapeutic applications in conditions such as beta hemoglobinopathies and other anemias .

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWOGKXUYHXPKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394303.png)

![N,N-diethyl-2-(4-{[(4-fluorophenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2394304.png)

![3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile](/img/structure/B2394307.png)

![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2394311.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2394315.png)

![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)

![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394325.png)